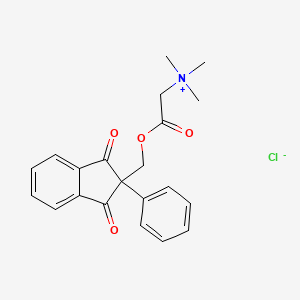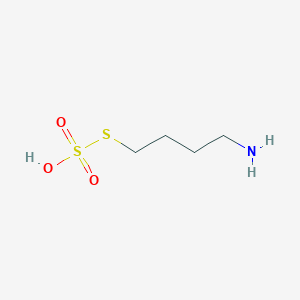
1-BUTANETHIOL, 4-AMINO-, HYDROGEN SULFATE (ester)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butanethiol, 4-amino-, hydrogen sulfate (ester) is an organosulfur compound that belongs to the class of thiols Thiols are characterized by the presence of a sulfhydryl group (-SH) attached to a carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-butanethiol, 4-amino-, hydrogen sulfate (ester) typically involves the sulfation of 4-amino-1-butanethiol. One common method is the reaction of 4-amino-1-butanethiol with sulfur trioxide or chlorosulfonic acid under controlled conditions to form the hydrogen sulfate ester. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques can further enhance the yield and quality of the final product .
化学反応の分析
Types of Reactions
1-Butanethiol, 4-amino-, hydrogen sulfate (ester) can undergo various chemical reactions, including:
Oxidation: The sulfhydryl group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to regenerate the thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Regenerated thiol.
Substitution: Substituted amino derivatives.
科学的研究の応用
1-Butanethiol, 4-amino-, hydrogen sulfate (ester) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in the context of sulfation processes.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-butanethiol, 4-amino-, hydrogen sulfate (ester) involves its interaction with various molecular targets and pathways. The sulfhydryl group can form covalent bonds with proteins and other biomolecules, potentially altering their function. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
Butane-1-thiol: Similar structure but lacks the amino and sulfate groups.
4-Aminobutanol: Contains an amino group but lacks the thiol and sulfate groups.
Sulfated Alcohols: Similar sulfation but different core structures.
Uniqueness
1-Butanethiol, 4-amino-, hydrogen sulfate (ester) is unique due to the combination of its sulfhydryl, amino, and sulfate groups. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .
特性
CAS番号 |
21679-16-3 |
|---|---|
分子式 |
C4H11NO3S2 |
分子量 |
185.3 g/mol |
IUPAC名 |
1-amino-4-sulfosulfanylbutane |
InChI |
InChI=1S/C4H11NO3S2/c5-3-1-2-4-9-10(6,7)8/h1-5H2,(H,6,7,8) |
InChIキー |
WMKNOQCAEUTEEI-UHFFFAOYSA-N |
正規SMILES |
C(CCSS(=O)(=O)O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


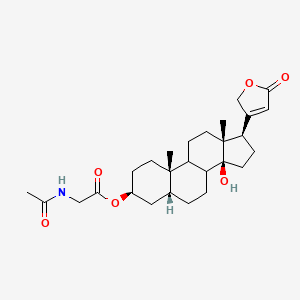
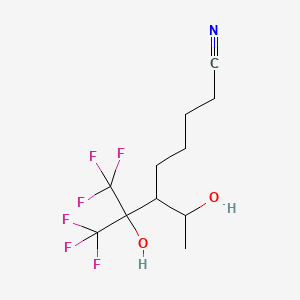
![1-[2-(2-Methoxyethoxy)ethoxy]propan-2-ol](/img/structure/B15342370.png)
![3,3-Dimethyl-13-(4-nitro-phenyl)-2,3,4,13-tetrahydro-indazolo[1,2-b]phthalazine-1,6,11-trione](/img/structure/B15342376.png)

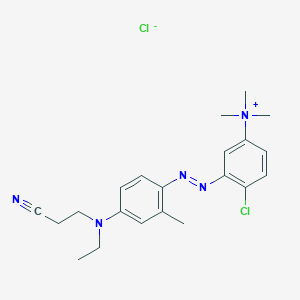
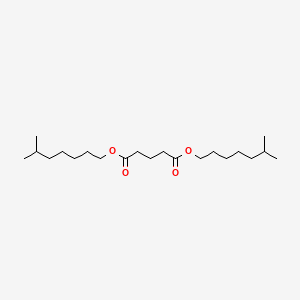

![N-[3,5-bis-(Trifluoromethyl)phenyl]-3-chlorobenzenesulfonamide](/img/structure/B15342396.png)



![(1S,2R,5R,6S,7S,8R,9R,11R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione](/img/structure/B15342450.png)
